

Lack of Publicly Available Data on DGY-09-192 in Cholangiocarcinoma Research

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Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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An extensive search of publicly available scientific literature and clinical trial databases did not yield any studies or data specifically mentioning the compound "**DGY-09-192**" in the context of cholangiocarcinoma research. This suggests that "**DGY-09-192**" may be an internal designation for a compound not yet disclosed in public forums, a misnomer, or a compound that has not yet entered published preclinical or clinical development for this indication.

As a comprehensive technical guide requires substantial data, this report will instead focus on a well-documented class of targeted therapies for cholangiocarcinoma that aligns with the presumed interest in novel small molecule inhibitors: Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have a significant body of research and clinical data in cholangiocarcinoma, particularly in patient populations with FGFR2 gene fusions or rearrangements.

This guide will use publicly available data on prominent FGFR inhibitors to illustrate the requested in-depth technical format, covering quantitative data, experimental protocols, and signaling pathway visualizations. This will serve as a template for the type of analysis possible for a compound like **DGY-09-192**, should data become available.

In-Depth Technical Guide: FGFR Inhibition in Cholangiocarcinoma

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism, preclinical and clinical data, and experimental methodologies related to the use of Fibroblast Growth Factor Receptor (FGFR) inhibitors in the treatment of cholangiocarcinoma (CCA).

Introduction to FGFR Signaling in Cholangiocarcinoma

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[\[1\]](#)[\[2\]](#) Dysregulation of this pathway, particularly through genetic alterations like gene fusions, mutations, or amplifications of FGFRs, is a known oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[\[3\]](#)[\[4\]](#)[\[5\]](#) Specifically, FGFR2 fusions are found in approximately 10-15% of iCCA cases, making it a key therapeutic target.[\[3\]](#)[\[6\]](#) Inhibition of the FGFR signaling cascade is a validated strategy to impede tumor growth in this patient population.[\[7\]](#)

Quantitative Data Summary of Key FGFR Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of several FGFR inhibitors that have been evaluated in cholangiocarcinoma.

Table 1: Preclinical Efficacy of FGFR Inhibitors

Compound	Cell Line	FGFR Alteration	IC50 (nM)	In Vivo Model	Tumor Growth Inhibition	Citation
ARQ-087	SNU-16	FGFR2 Amplification	1.8 (FGFR2)	Xenograft	Effective Inhibition	[8]
ARQ-087	NCI-H716	FGFR2 Fusion	-	Xenograft	Effective Inhibition	[8]

Table 2: Clinical Efficacy of FGFR Inhibitors in Advanced Cholangiocarcinoma

Compound	Clinical Trial	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Citation
Pemigatinib	FIGHT-202	FGFR2 fusion/rearrangement	35.5%	6.9 months	21.1 months	[3][9]
Infigratinib (BGJ398)	Phase II	FGFR2 fusion/rearrangement	23.1%	7.3 months	-	[9]
Futibatinib	FOENIX-CCA2	FGFR2 fusion/rearrangement	41.7%	-	-	[6]
Erdafitinib	Phase I	FGFR mutated CCA	27.3%	5.1 months	-	[9][10]
ARQ-087	Phase I/II	FGFR2 fusion-positive iCCA	25%	-	-	[11]

Experimental Protocols

This section details generalized methodologies for key experiments used to evaluate FGFR inhibitors in cholangiocarcinoma research.

3.1. Cell Viability Assay (MTT/MTS Assay)

- Cell Culture: Cholangiocarcinoma cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

- **Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Treatment:** The following day, cells are treated with serial dilutions of the FGFR inhibitor (e.g., ARQ-087) or vehicle control (e.g., DMSO) for 72 hours.
- **MTT/MTS Addition:** After the incubation period, 20 μ L of MTT (5 mg/mL in PBS) or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
- **Data Acquisition:** If using MTT, the formazan crystals are solubilized with 150 μ L of DMSO. The absorbance is then measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
- **Analysis:** Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.

3.2. Western Blotting for Phospho-FGFR and Downstream Signaling

- **Cell Lysis:** Cells are treated with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein (20-40 μ g) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-FGFR2, total FGFR2, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control such as GAPDH or β -actin is also used.

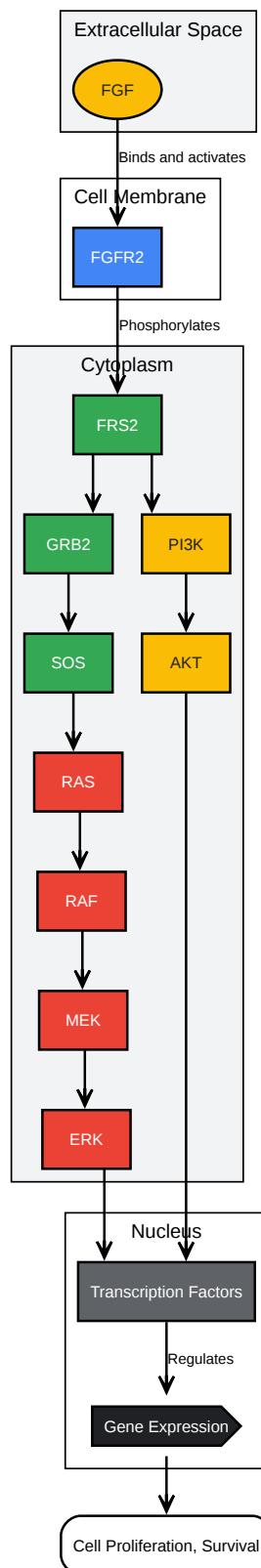
- **Detection:** After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

3.3. In Vivo Xenograft Tumor Model

- **Animal Husbandry:** Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.
- **Tumor Implantation:** Cholangiocarcinoma cells (e.g., 5×10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- **Treatment Administration:** The FGFR inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle control.
- **Monitoring:** Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
- **Endpoint and Analysis:** The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., western blotting).

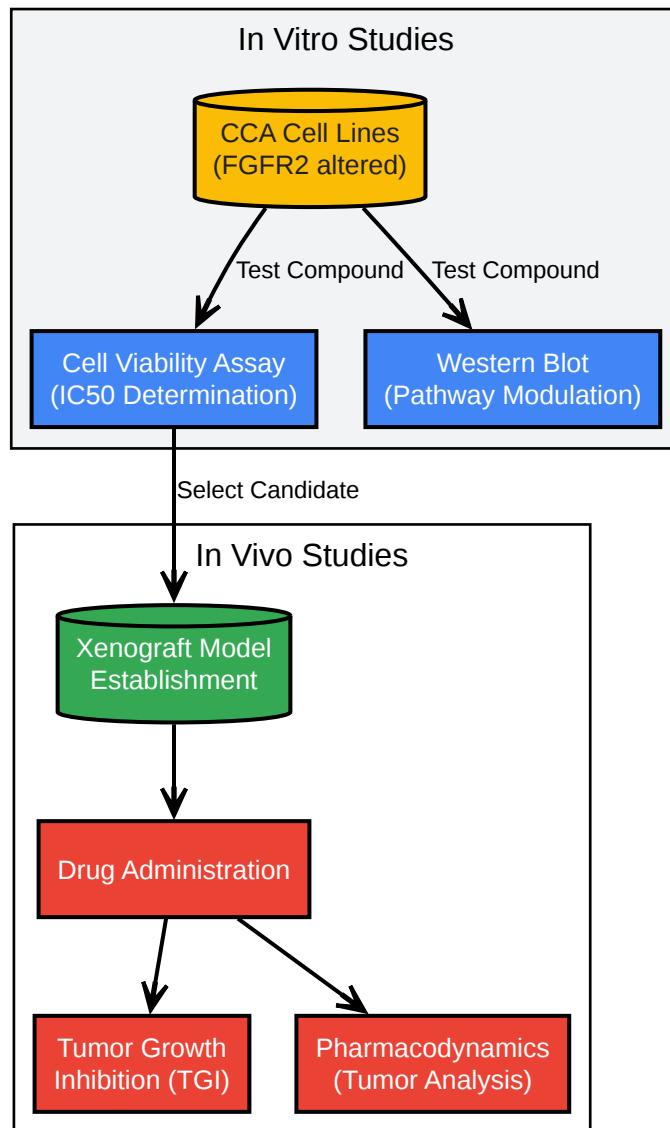
Mandatory Visualizations

4.1. FGFR Signaling Pathway in Cholangiocarcinoma

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Caption: Simplified FGFR2 signaling cascade in cholangiocarcinoma.

4.2. Experimental Workflow for Preclinical Evaluation of an FGFR Inhibitor



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Caption: Preclinical evaluation workflow for an FGFR inhibitor in CCA.

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